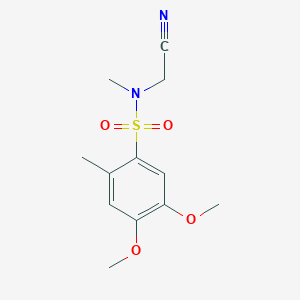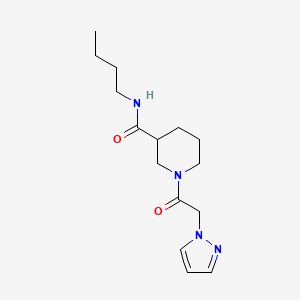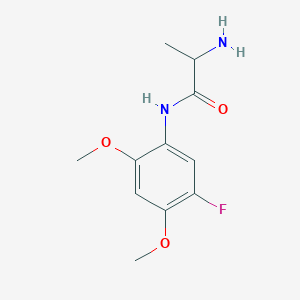![molecular formula C15H19N5O3S B6966330 1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B6966330.png)
1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 4-methylsulfonylphenyl group and a tetrahydrotriazolopyridine moiety. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea typically involves the following steps:
Formation of the Tetrahydrotriazolopyridine Moiety: This can be achieved by reacting enaminonitriles with benzohydrazides under microwave irradiation.
Introduction of the 4-Methylsulfonylphenyl Group: The 4-methylsulfonylphenyl group can be introduced via a nucleophilic substitution reaction using appropriate sulfonyl chlorides and phenyl derivatives.
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of microwave irradiation and eco-friendly conditions can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazolopyridine moieties using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: It is used in studies to understand its interactions with various biological targets and pathways.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in cellular signaling .
Comparación Con Compuestos Similares
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolopyridine core and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure and are explored for their medicinal properties.
Uniqueness: 1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea is unique due to the presence of the 4-methylsulfonylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a therapeutic agent .
Propiedades
IUPAC Name |
1-[(4-methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-24(22,23)13-5-2-11(3-6-13)8-16-15(21)19-12-4-7-14-17-10-18-20(14)9-12/h2-3,5-6,10,12H,4,7-9H2,1H3,(H2,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIXLGMKKSVMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNC(=O)NC2CCC3=NC=NN3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-methoxyphenyl)propan-2-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B6966259.png)
![N-[2-[4-(2-methylpropoxy)phenyl]propan-2-yl]-1,1-dioxothiane-4-carboxamide](/img/structure/B6966270.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6966271.png)



![2-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6966296.png)
![6-chloro-4-N-[2-(4-pyrazol-1-ylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6966311.png)
![6-chloro-4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6966315.png)
![N-[3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide](/img/structure/B6966333.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B6966341.png)
![6-amino-N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6966344.png)
![6-amino-N-[[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6966356.png)
